

A Comparative Guide to the Synthetic Routes of N-Boc-2-Substituted Aziridines

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Compound of Interest

Compound Name: *Tert-butyl 2-methylaziridine-1-carboxylate*

Cat. No.: *B186199*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and comparison of the primary synthetic routes to enantiomerically enriched N-Boc-2-substituted aziridines, which are crucial building blocks in medicinal chemistry and organic synthesis. The comparison focuses on key performance indicators such as chemical yield, enantioselectivity, and diastereoselectivity, supported by experimental data from the literature. Detailed experimental protocols for seminal methods are also provided to facilitate their application in a research setting.

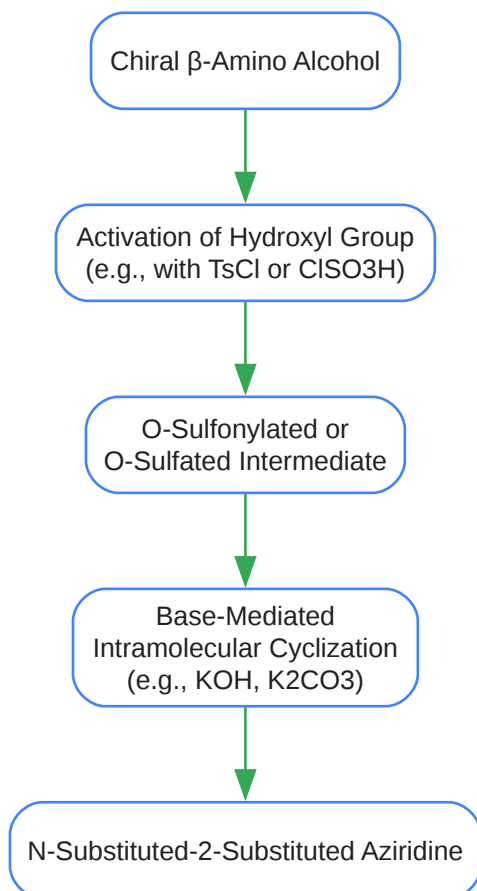
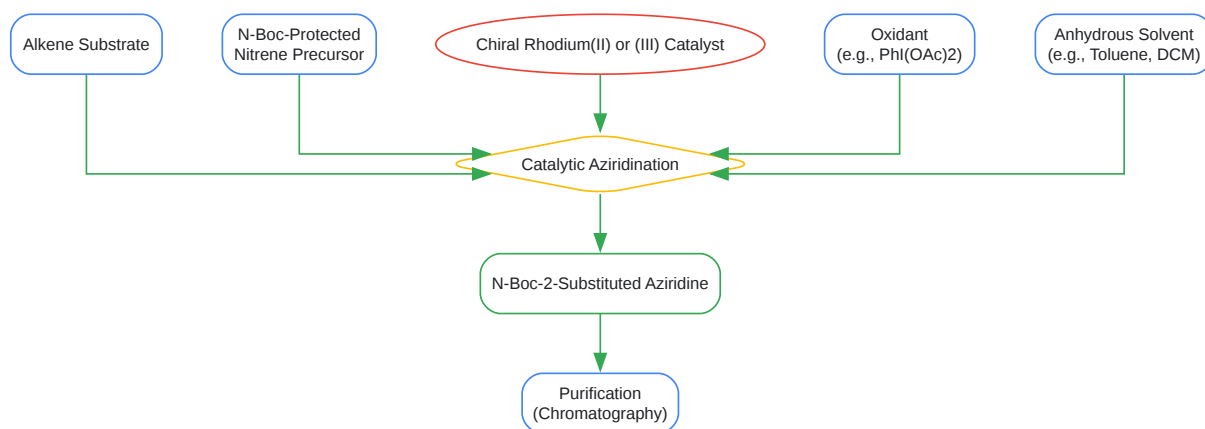
Catalytic Aziridination of Alkenes

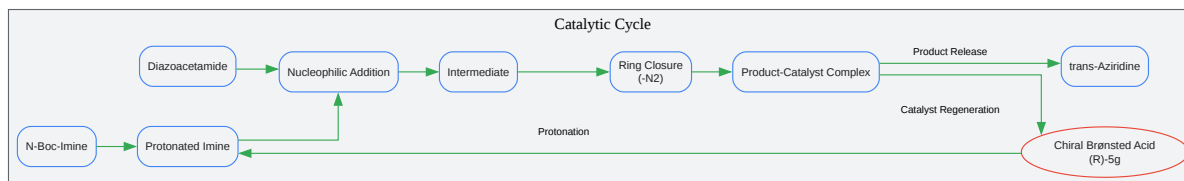
The direct aziridination of alkenes is one of the most atom-economical and widely employed methods for the synthesis of aziridines. Various catalytic systems have been developed to achieve high efficiency and stereocontrol.

Rhodium-Catalyzed Aziridination

Rhodium catalysts have proven to be highly effective for the enantioselective aziridination of a wide range of alkenes. Planar chiral rhodium(III) indenyl catalysts and C₄-symmetrical dirhodium(II) tetracarboxylates are among the most successful systems. These reactions typically utilize a nitrene precursor, such as a sulfamate or a tosyl-protected hydroxylamine derivative, in the presence of an oxidant.

Workflow for Rhodium-Catalyzed Aziridination of an Alkene





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